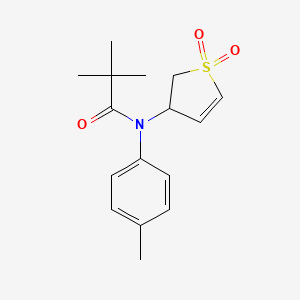
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a dioxido-dihydrothiophene ring and a p-tolyl group attached to a pivalamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide typically involves the following steps:
Formation of the Dioxido-Dihydrothiophene Ring: This step involves the oxidation of a thiophene derivative to form the dioxido-dihydrothiophene ring. Common oxidizing agents used in this reaction include hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Pivalamide Moiety: The pivalamide group is introduced through an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Introduction of the p-Tolyl Group: The p-tolyl group is typically introduced via a nucleophilic substitution reaction, where a suitable p-tolyl halide reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido-dihydrothiophene ring back to its thiophene form.
Substitution: The p-tolyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, aryl halides, and suitable catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Various substituted pivalamide derivatives.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide has found applications in several areas of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide: Lacks the dioxido group, resulting in different chemical and biological properties.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)pivalamide: Contains a phenyl group instead of a p-tolyl group, leading to variations in reactivity and applications.
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)pivalamide is unique due to the presence of both the dioxido-dihydrothiophene ring and the p-tolyl group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethyl-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-5-7-13(8-6-12)17(15(18)16(2,3)4)14-9-10-21(19,20)11-14/h5-10,14H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMIHAFHWHGYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













